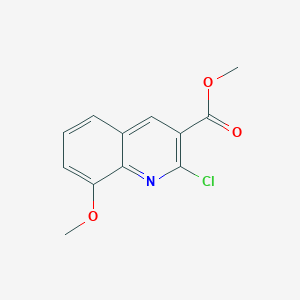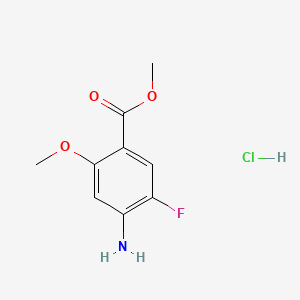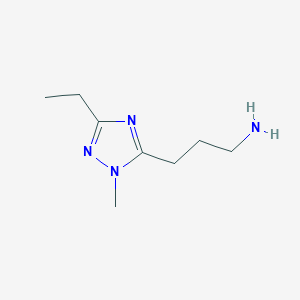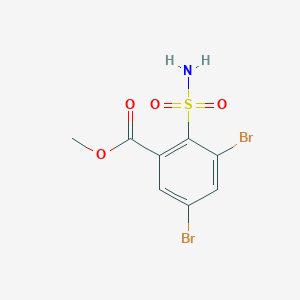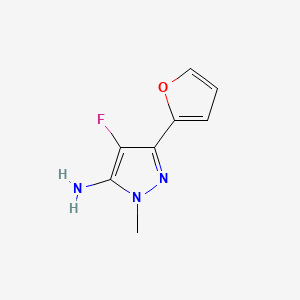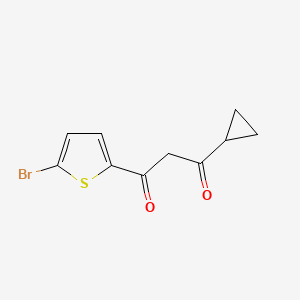
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is an organic compound featuring a brominated thiophene ring attached to a cyclopropylpropane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the bromination of thiophene followed by the formation of the cyclopropylpropane-1,3-dione moiety. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Cyclopropylpropane-1,3-dione: The brominated thiophene is then reacted with cyclopropylpropane-1,3-dione under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylpropane-1,3-dione moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- 1-(5-Bromothiophen-2-yl)-3-phenylpropane-1,3-dione
- 1-(5-Bromothiophen-2-yl)-3-methylpropane-1,3-dione
- 1-(5-Bromothiophen-2-yl)-3-ethylpropane-1,3-dione
Comparison: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its phenyl, methyl, and ethyl analogs
Propiedades
Fórmula molecular |
C10H9BrO2S |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
SMQSOFUKTJOOMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CC(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
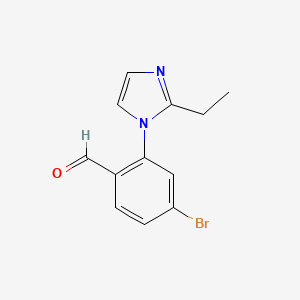
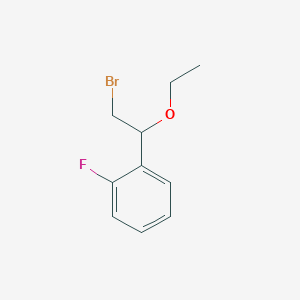
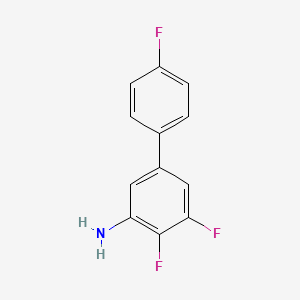
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
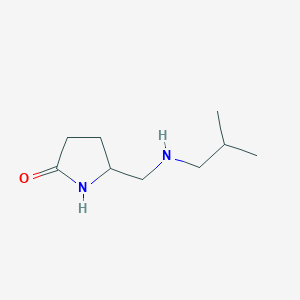
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
